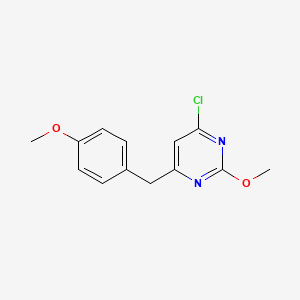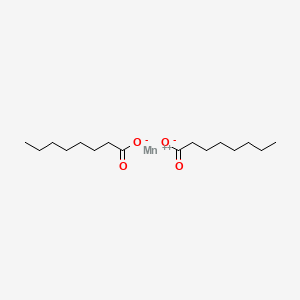
Manganese octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese octanoate, also known as manganese 2-ethylhexanoate, is a chemical compound formed from manganese and octanoic acid. It is primarily used as a drier in paints, varnishes, and inks due to its catalytic properties that accelerate the drying process. The compound is typically sold as a clear brown solution in a petroleum solvent containing around 6% manganese .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese octanoate is commercially synthesized by reacting 2-ethylhexanoic acid with manganous hydroxide. The reaction typically takes place in a petroleum solvent, resulting in a clear brown solution .
Industrial Production Methods: In industrial settings, this compound is produced by combining manganese sulfate monohydrate with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese octanoate undergoes various chemical reactions, including:
Reduction: this compound can participate in reduction reactions, although this is less common compared to its role in oxidation.
Substitution: The compound can undergo substitution reactions, where the octanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen or hydrides can be used under controlled conditions.
Substitution: Various nucleophiles can be employed to facilitate substitution reactions.
Major Products:
Oxidation: The major products include oxidized polymers with improved mechanical and thermal properties.
Reduction: Reduced manganese species and corresponding organic products.
Substitution: Substituted manganese complexes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Manganese octanoate has a wide range of applications in scientific research:
Wirkmechanismus
Manganese octanoate exerts its effects primarily through its catalytic properties. It lowers the activation energy of chemical reactions, facilitating the transformation of reactants into products more efficiently. The compound’s octahedral structure imparts remarkable stability and reactivity, making it an ideal candidate for catalytic reactions . In biological systems, this compound can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Cobalt 2-ethylhexanoate: Commonly used as a drier in paints, similar to manganese octanoate.
Manganese acetylacetonate: Another manganese-based compound used in catalytic applications.
Manganese oxide nanoparticles: Widely studied for their applications in catalysis and biomedical fields.
Uniqueness: this compound stands out due to its unique combination of thermal stability, solubility in organic solvents, and catalytic efficiency. Its ability to accelerate oxidation and polymerization reactions makes it a valuable compound in various industrial and scientific applications .
Eigenschaften
CAS-Nummer |
6535-19-9 |
|---|---|
Molekularformel |
C16H30MnO4 |
Molekulargewicht |
341.34 g/mol |
IUPAC-Name |
manganese(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
SGLXWMAOOWXVAM-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mn+2] |
Verwandte CAS-Nummern |
124-07-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


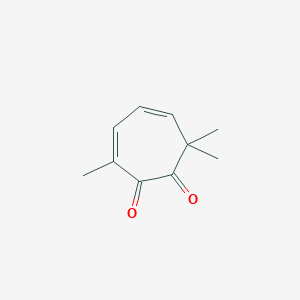
![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)


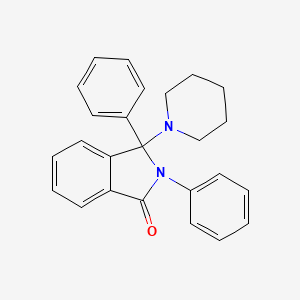
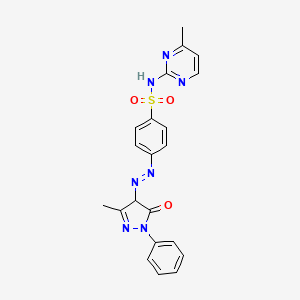
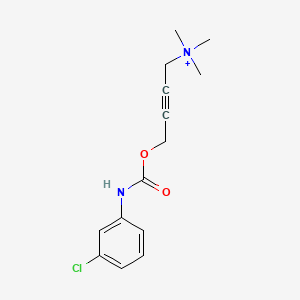
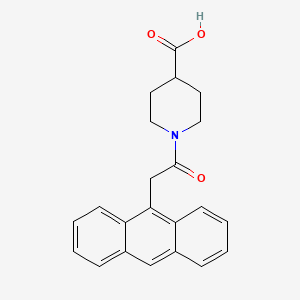
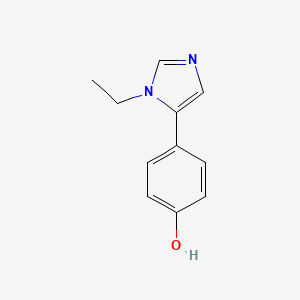

![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)

